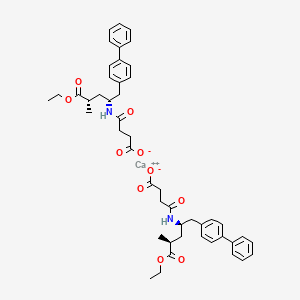
Sacubitril Enantiomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sacubitril Enantiomer is a chiral compound that serves as an enantiomer of Sacubitril, a neprilysin inhibitor. Sacubitril is commonly used in combination with valsartan to treat heart failure by reducing the risk of cardiovascular events. The enantiomeric form of Sacubitril has distinct properties and applications in scientific research and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sacubitril Enantiomer involves several steps, including asymmetric hydrogenation and enzymatic transamination. One method includes the use of a rhodium catalyst in methanol at 30°C under a hydrogen pressure of 10 bar, followed by a series of reactions involving i-PrMgCl, THF, and other reagents . Another approach involves a one-pot enzymatic cascade strategy for constructing two chiral centers without separating intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using continuous flow methodologies. This approach allows for the intensification of cross-coupling reactions and optimization of reaction parameters using the “Design of Experiments” approach . The process includes steps such as Boc-deprotection and N-succinylation, resulting in high overall yields.
Chemical Reactions Analysis
Types of Reactions
Sacubitril Enantiomer undergoes various chemical reactions, including:
Oxidation: Involves the use of oxidizing agents to convert functional groups.
Reduction: Utilizes reducing agents to add hydrogen atoms or remove oxygen atoms.
Substitution: Involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, rhodium catalysts, i-PrMgCl, and THF. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve desired outcomes .
Major Products
The major products formed from these reactions include various intermediates and derivatives of this compound, which are used in further synthesis and applications.
Scientific Research Applications
Sacubitril Enantiomer has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its interactions with biological systems and potential therapeutic effects.
Medicine: Investigated for its role in treating cardiovascular diseases and other conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
Sacubitril Enantiomer exerts its effects by inhibiting neprilysin, an enzyme responsible for degrading natriuretic peptides. The active metabolite, LBQ657, increases the levels of these peptides, leading to vasodilation, natriuresis, and diuresis. This mechanism helps reduce blood pressure and alleviate symptoms of heart failure .
Comparison with Similar Compounds
Similar Compounds
Valsartan: Often used in combination with Sacubitril for treating heart failure.
LCZ696: A combination of Sacubitril and Valsartan, marketed under the brand name Entresto.
Other Neprilysin Inhibitors: Compounds that inhibit neprilysin and have similar therapeutic effects.
Uniqueness
Sacubitril Enantiomer is unique due to its specific chiral properties and its role as an enantiomer of Sacubitril. Its distinct mechanism of action and applications in combination therapies make it a valuable compound in medical research and treatment .
Properties
Molecular Formula |
C48H56CaN2O10 |
|---|---|
Molecular Weight |
861.0 g/mol |
IUPAC Name |
calcium;4-[[(2R,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21+;/m00./s1 |
InChI Key |
DDLCKLBRBPYKQS-XQTICPGVSA-L |
Isomeric SMILES |
CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@@H](C)C[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
Canonical SMILES |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















